5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5-1-6(9-2-5)3-7-4-6;/h7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZKRCAUHYWAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC12CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Oxa 2 Azaspiro 3.4 Octan 7 One Hydrochloride and Analogues
Retrosynthetic Analysis of the 5-Oxa-2-azaspiro[3.4]octan-7-one Skeleton
A logical retrosynthetic analysis of the 5-oxa-2-azaspiro[3.4]octan-7-one core reveals several strategic disconnections. The primary disconnection severs the C-N bond of the γ-lactam, leading to a linear amino ester precursor. This precursor, in turn, can be traced back to a suitably functionalized azetidine (B1206935) derivative and a three-carbon component for the tetrahydrofuranone ring.
A key strategic approach, pioneered by Carreira and coworkers, involves a tandem conjugate addition-Dieckmann cyclization. lookchem.com This strategy disconnects the spirocyclic system at the C6-C7 and C5-C1 bonds of the tetrahydrofuranone ring. This leads to a key precursor: an N-protected 3-methylene-azetidine and a nucleophilic partner that can introduce the remainder of the five-membered ring.
Precursor Synthesis and Functional Group Transformations Leading to the Core Structure
The synthesis of the requisite precursors is a critical phase in the construction of the 5-oxa-2-azaspiro[3.4]octan-7-one scaffold. A common starting material for the azetidine portion is 1-Boc-3-oxo-azetidine. This can be converted to the key 3-methylene-azetidine precursor through a Wittig-type olefination or other methylenation protocols.
For the tetrahydrofuranone portion, a tandem conjugate addition-Dieckmann cyclization approach utilizes a nucleophile such as the enolate of a protected glycolic acid derivative. lookchem.com Functional group transformations are then employed to manipulate the resulting intermediate into the desired spiro-lactam. For instance, a bromo-substituted analog has been synthesized in a three-step process starting from 1-BOC-3-oxoylidene-azetidine and allyl bromide, followed by bromination and subsequent base-induced cyclization.
Key Cyclization Strategies for Spiro-Lactam Ring Formation
The formation of the spiro-γ-lactam ring is the cornerstone of the synthesis. Both intramolecular and intermolecular strategies have been explored for this purpose.
Intramolecular Cyclization Approaches
The most prominent intramolecular cyclization strategy for this system is the Dieckmann condensation. lookchem.com Following the conjugate addition of a suitable nucleophile to an N-protected 3-methylene-azetidine derivative, the resulting diester intermediate can undergo an intramolecular cyclization under basic conditions to furnish the β-keto ester of the spirocyclic system. Subsequent hydrolysis and decarboxylation then yield the desired 5-oxa-2-azaspiro[3.4]octan-7-one.
Intermolecular Coupling Reactions
While less common for this specific scaffold, intermolecular coupling reactions represent a potential alternative for the formation of the spiro-lactam ring. Conceptually, this could involve the reaction of an azetidine-based nucleophile with a suitable electrophilic partner that already contains the components of the tetrahydrofuranone ring. However, controlling the regioselectivity and preventing polymerization can be challenging in such approaches.
Stereoselective Synthesis of Enantiopure 5-Oxa-2-azaspiro[3.4]octan-7-one Hydrochloride
The development of stereoselective methods to access enantiomerically pure this compound is crucial for its evaluation as a potential therapeutic agent. While chromatographic resolution of racemic mixtures has been reported, asymmetric synthesis offers a more elegant and efficient approach. lookchem.com
Chiral Auxiliary-Mediated Approaches
One of the most powerful strategies for controlling stereochemistry in the synthesis of lactams involves the use of chiral auxiliaries. While a specific application to the synthesis of 5-oxa-2-azaspiro[3.4]octan-7-one has not been extensively detailed in the literature, the principles of chiral auxiliary-mediated synthesis of α-substituted γ-lactams can be applied by analogy. nih.govumn.edu
A plausible approach would involve the attachment of a chiral auxiliary, such as an Evans oxazolidinone, to a precursor of the tetrahydrofuranone ring. The chiral auxiliary would then direct the stereochemical outcome of the key bond-forming reactions, such as the conjugate addition to the 3-methylene-azetidine.
For example, a precursor could be prepared by coupling an Evans chiral auxiliary to a suitable carboxylic acid derivative that will form the basis of the tetrahydrofuranone ring. The conjugate addition of the enolate of this chiral auxiliary-appended precursor to an N-protected 3-methylene-azetidine would be expected to proceed with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary. Subsequent intramolecular cyclization and cleavage of the auxiliary would then afford the enantiomerically enriched spiro-lactam.
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound/Reagent | Role in Synthesis |
| 1-Boc-3-oxo-azetidine | Starting material for the azetidine ring |
| N-protected 3-methylene-azetidine | Key precursor for conjugate addition |
| Protected glycolic acid derivative | Nucleophile in conjugate addition |
| Evans oxazolidinone | Chiral auxiliary for stereocontrol |
| Sodium hydride (NaH) | Base for deprotonation and cyclization |
| Palladium on carbon (Pd/C) | Catalyst for hydrogenation/deprotection |
| Hydrochloric acid (HCl) | Formation of the hydrochloride salt |
Table 2: Overview of Synthetic Strategies
| Strategy | Description | Key Reactions | Stereocontrol |
| Tandem Conjugate Addition-Dieckmann Cyclization | A convergent approach where the two rings are formed in a sequential manner. | Michael Addition, Dieckmann Condensation | Racemic, resolution required |
| Chiral Auxiliary-Mediated Synthesis (Proposed) | Use of a removable chiral group to induce stereoselectivity in key bond-forming steps. | Asymmetric Conjugate Addition, Cyclization | High diastereoselectivity |
Asymmetric Catalysis in Spiro-Lactam Synthesis
The construction of stereochemically defined spiro-lactams is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Asymmetric catalysis offers a powerful tool for achieving high levels of enantioselectivity in the synthesis of these complex structures.
A variety of catalytic systems have been developed for the enantioselective synthesis of spirocyclic lactams. The Staudinger [2+2] ketene-imine cycloaddition is a foundational method for creating the β-lactam ring, and modern advancements have focused on rendering this transformation asymmetric. researchgate.netdigitellinc.com Beyond this, several other catalytic strategies have emerged.
Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles can generate spirocyclic scaffolds. thieme-connect.com The use of chiral ligands in these reactions is critical for inducing enantioselectivity. thieme-connect.com Interestingly, the degree of enantioenrichment can be highly dependent on the size of the ring being formed; five- and seven-membered rings often form with high enantioselectivity, while six-membered rings may show lower selectivity. thieme-connect.com
Organocatalysis represents another major frontier. Chiral organocatalysts, such as squaramide derivatives, have been successfully employed in asymmetric Michael/lactonization cascade reactions to produce spirooxindole γ-lactones with multiple stereocenters, achieving excellent diastereoselectivity and enantiomeric excess. mdpi.com Furthermore, transition metal catalysis continues to evolve, with ruthenium complexes featuring chiral ligands being used for enantioselective C-H carbene insertion to furnish chiral β-lactams. researchgate.net
Table 1: Examples of Asymmetric Catalytic Systems in Spiro-Lactam Synthesis
| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Nickel / Chiral Ligand (e.g., SL-M009-1) | Intramolecular α-Spirocyclization | Lactone enolates | Up to 96% | thieme-connect.com |
| Ruthenium / Chiral Pyridine-2,6-bis(oxazoline) | Intramolecular C-H Carbene Insertion | N-benzyl α-diazoacetamides | Up to 98% | researchgate.net |
| Chiral Squaramide Derivative | Michael/Lactonization Cascade | 3-Hydroxyindoles and 3-trifluoroethylidene oxindoles | Up to 98% | mdpi.com |
| BINOL-derived Chiral Sulfide | Asymmetric Bromolactonization | α-allyl carboxylic acids | Up to 95% | nii.ac.jp |
Biocatalytic Pathways to Related Structures
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis for constructing complex molecular architectures. Enzymes operate under mild conditions and can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. While specific biocatalytic routes to this compound are not extensively documented, pathways to structurally related spirocycles highlight the potential of this approach.
The biosynthesis of spiro-alkaloids provides significant insight into enzymatic spirocyclization. For instance, cytochrome P450 enzymes, such as FtmG, are known to catalyze the formation of spiro-carbons in the biosynthesis of spirotryprostatins through a radical-mediated mechanism. mdpi.com In a different pathway, FAD-dependent monooxygenases can catalyze an epoxidation that triggers a semipinacol-type rearrangement, which ultimately establishes the spirocyclic core. mdpi.com
Dearomative spirocyclization is another area where biocatalysis has shown promise. The enzyme chloroperoxidase, often used in conjunction with glucose oxidase and alcohol dehydrogenase, can catalyze the dearomatization of furan (B31954) rings to produce spirolactones, including natural products like lanceolactone A and crassalactone D, with varying degrees of diastereoselectivity and enantiomeric excess. mdpi.com
Table 2: Enzymes in the Synthesis of Spirocyclic Structures
| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Resulting Structure | Reference |
|---|---|---|---|---|
| Cytochrome P450 | FtmG | Radical-mediated spiro-carbon formation | Spirotryprostatin B | mdpi.com |
| FAD-dependent Monooxygenase | FqzB | Epoxidation followed by rearrangement | Spirotryprostatin A | mdpi.com |
| Haloperoxidase | Chloroperoxidase (CPO) | Dearomative spirocyclization | Spirolactones | mdpi.com |
Optimization of Reaction Conditions and Yields
The efficiency of a synthetic route is critically dependent on the optimization of reaction parameters. Factors such as solvent, temperature, catalyst loading, and reaction time must be systematically varied to maximize product yield and purity while minimizing reaction times and side-product formation.
In the development of synthetic routes to novel spiro heterocycles, a systematic approach to optimization is crucial. For example, in a three-component reaction to form 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, various solvents and temperatures were screened. nih.gov The investigation revealed that conducting the reaction in toluene (B28343) at 110 °C provided the optimal balance of reaction rate and yield compared to other solvents like ethanol (B145695) or dichloromethane (B109758) at lower temperatures. nih.gov
Similarly, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, the choice of oxidant and solvent significantly impacts the outcome. scielo.br A study comparing silver(I) reagents found that silver(I) oxide was the most efficient oxidant. scielo.br Furthermore, acetonitrile (B52724), a solvent not previously reported for this reaction, provided a superior balance between substrate conversion and selectivity for the desired product compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.br This optimization also allowed for a significant reduction in reaction time from 20 hours to 4 hours without compromising the yield. scielo.br These examples underscore the principle that a thorough screening of reaction conditions is a prerequisite for developing a robust and efficient synthesis for spirocycles like this compound.
Table 3: Optimization of Reaction Conditions for a Three-Component Spiro-Heterocycle Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| CH2Cl2 | Room Temp. | 24 | Trace | nih.gov |
| CH3CN | 80 | 12 | 65 | nih.gov |
| EtOH | 80 | 12 | 58 | nih.gov |
| Toluene | 110 | 8 | 89 | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic planning is essential for developing environmentally benign and sustainable chemical processes. The synthesis of this compound and its analogues can benefit significantly from these principles.
Atom Economy and Reaction Design: Multicomponent reactions (MCRs) and cascade reactions are inherently green as they combine multiple synthetic steps into a single operation, reducing waste, solvent usage, and purification steps. nih.gov Reactions like the Staudinger [2+2] cycloaddition are highly atom-economical, as all atoms of the reactants are incorporated into the final product. digitellinc.com
Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a core tenet of green chemistry. The asymmetric syntheses described previously, which utilize small amounts of ruthenium or nickel catalysts, are prime examples of this principle in action. thieme-connect.comresearchgate.net Furthermore, developing catalyst-free reactions, where possible, offers an even greener alternative by simplifying workup procedures and eliminating concerns about metal contamination. nih.gov
Energy Efficiency: Employing reaction conditions that minimize energy input is another key goal. Visible-light photocatalysis has emerged as a powerful technique for constructing β-lactam scaffolds under mild, ambient temperature conditions, representing a significant energy saving over methods that require high heat. researchgate.net
Use of Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a synthesis. Efforts to replace hazardous solvents, such as benzene and dichloromethane, with greener alternatives are crucial. For instance, the discovery that acetonitrile could effectively replace these solvents in an oxidative coupling reaction not only improved the green profile of the process but also enhanced the reaction's selectivity. scielo.br
By consciously applying these principles, chemists can design synthetic routes to complex molecules like this compound that are not only efficient and selective but also environmentally responsible.
Chemical Reactivity and Derivatization Studies of the 5 Oxa 2 Azaspiro 3.4 Octan 7 One Hydrochloride Scaffold
Ring-Opening and Ring-Expansion Reactions of the Spiro-Lactam Core
Research into the ring-opening and ring-expansion reactions of the 5-oxa-2-azaspiro[3.4]octan-7-one core is an area of ongoing investigation. While spiro-γ-lactams are generally stable, their strained ring systems can be susceptible to cleavage under specific conditions. rsc.org Methodologies developed for related spirocyclic systems, such as strain-release driven spirocyclization of bicyclo[1.1.0]butanes to access diazaspiro[3.4]octanes, highlight the potential for manipulating the spirocyclic core. nih.gov However, specific studies detailing the ring-opening or expansion of 5-oxa-2-azaspiro[3.4]octan-7-one through nucleophilic or electrophilic attack are not extensively documented in publicly available literature. The stability of the γ-lactam and the tetrahydrofuran (B95107) ring likely requires harsh conditions for cleavage, which may not be compatible with many synthetic strategies.
Functionalization of the Azaspiro Ring System
The functionalization of the 5-oxa-2-azaspiro[3.4]octan-7-one scaffold is crucial for exploring its structure-activity relationship in various biological targets. The primary points of diversification are the secondary amine, the carbonyl group, and potentially the spirocenter.
N-Substitution Reactions at the Amine Moiety
The secondary amine of the 2-azaspiro[3.4]octane moiety is a key handle for derivatization. Typically, the amine is protected with a tert-butoxycarbonyl (Boc) group during the synthesis of the scaffold, which can then be deprotected to allow for a wide range of N-functionalization reactions.
N-Alkylation and N-Arylation: The free amine can undergo nucleophilic substitution with various alkyl and aryl halides to introduce diverse substituents. These reactions are fundamental in creating libraries of compounds for drug discovery. For instance, patent literature describes the synthesis of numerous derivatives where the nitrogen atom is substituted with a variety of alkyl, cycloalkyl, and heterocyclic moieties, highlighting the broad scope of this transformation.
N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are often employed to introduce pharmacophoric groups or to modulate the physicochemical properties of the molecule.
The following table summarizes representative N-substitution reactions performed on the deprotected 5-oxa-2-azaspiro[3.4]octane core, as inferred from the extensive derivatization found in patent literature for its use as an M4 receptor agonist. rsc.org
| Reagent Class | Product Type | Representative Substituents (from patent literature) |
| Alkyl Halides | N-Alkyl Amines | Methyl, Ethyl, Isopropyl, Cyclopropylmethyl |
| Aryl Halides | N-Aryl Amines | Phenyl, Pyridinyl, Pyrimidinyl |
| Acyl Chlorides | N-Acyl Amides | Acetyl, Benzoyl, Isoxazole-carboxamides |
| Sulfonyl Chlorides | N-Sulfonyl Amides | Methanesulfonyl, Benzenesulfonyl |
Carbonyl Group Modifications
The carbonyl group at the 7-position of the 5-oxa-2-azaspiro[3.4]octan-7-one scaffold offers another site for chemical modification.
Reduction: The ketone can be reduced to the corresponding alcohol using standard reducing agents. For example, the reduction of 2-Boc-5-oxa-2-azaspiro[3.4]octan-7-one with sodium borohydride (NaBH4) furnishes the corresponding alcohol, 2-Boc-5-oxa-2-azaspiro[3.4]octan-7-ol. This transformation introduces a new stereocenter and a hydroxyl group that can be further functionalized.
Reductive Amination: The carbonyl group can be converted to an amine via reductive amination. This typically involves the formation of an imine or enamine intermediate with an amine, followed by reduction. For example, treatment of 2-Boc-5-oxa-2-azaspiro[3.4]octan-7-one with ammonia in methanol and titanium(IV) isopropoxide, followed by reduction with sodium borohydride, yields the corresponding 7-amino-2-Boc-5-oxa-2-azaspiro[3.4]octane. This introduces a primary amine that can be further elaborated.
The table below outlines key carbonyl group modifications.
| Reaction | Reagent(s) | Product |
| Reduction | NaBH4 | 5-Oxa-2-azaspiro[3.4]octan-7-ol |
| Reductive Amination | 1. NH3, Ti(OiPr)4 2. NaBH4 | 7-Amino-5-oxa-2-azaspiro[3.4]octane |
Reactions at the Spirocenter
Direct functionalization of the spirocenter in 5-oxa-2-azaspiro[3.4]octan-7-one is synthetically challenging due to the sterically hindered and unactivated nature of the quaternary carbon. There are currently no specific reports in the scientific literature describing reactions that selectively target this position on this particular scaffold.
Electrophilic and Nucleophilic Aromatic Substitution on Related Ring Systems
The core structure of 5-oxa-2-azaspiro[3.4]octan-7-one is aliphatic and therefore does not undergo electrophilic or nucleophilic aromatic substitution reactions. However, if an aromatic or heteroaromatic ring is introduced through derivatization, for example, via N-arylation of the amine or through palladium-catalyzed cross-coupling, this appended ring system would be subject to the expected substitution reactions based on its electronic properties.
Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they represent a viable strategy for the peripheral diversification of the 5-oxa-2-azaspiro[3.4]octan-7-one scaffold. wikipedia.org While specific examples directly utilizing this scaffold are not abundant in the literature, the principles of these reactions can be applied to appropriately functionalized derivatives.
For instance, if a halogen atom were introduced at a suitable position on the spirocyclic framework, it could serve as a handle for various cross-coupling reactions.
Suzuki-Miyaura Coupling: A bromo- or iodo-substituted derivative of the scaffold could be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: A halogenated derivative could react with terminal alkynes in the presence of a palladium and copper co-catalyst to yield alkynylated products. organic-chemistry.orglibretexts.org
Heck Coupling: An olefin could be coupled to a halogenated scaffold to introduce a substituted vinyl group.
Buchwald-Hartwig Amination: This reaction would allow for the coupling of an amine with a halogenated derivative of the scaffold to form a new C-N bond.
The following table provides a hypothetical overview of potential palladium-catalyzed cross-coupling reactions for the diversification of a functionalized 5-oxa-2-azaspiro[3.4]octane scaffold.
| Reaction | Coupling Partners | Potential Product |
| Suzuki-Miyaura | Halogenated Scaffold + Ar-B(OH)2 | Aryl-substituted scaffold |
| Sonogashira | Halogenated Scaffold + Terminal Alkyne | Alkynyl-substituted scaffold |
| Heck | Halogenated Scaffold + Alkene | Alkenyl-substituted scaffold |
| Buchwald-Hartwig | Halogenated Scaffold + R2NH | Amino-substituted scaffold |
| α-Arylation | Scaffold Enolate + Ar-X | α-Aryl substituted scaffold researchgate.net |
Chemo- and Regioselectivity in Derivatization Reactions
The chemical landscape of 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride is dominated by two primary reactive sites: the secondary amine within the azetidine (B1206935) ring and the carbonyl group at the 7-position. The hydrochloride salt form of the molecule protonates the azetidine nitrogen, thereby diminishing its nucleophilicity. Consequently, reactions with electrophiles typically require neutralization of the salt to liberate the free amine for effective participation in chemical transformations.
In contrast, the ketone functionality at the C-7 position serves as a prime target for nucleophilic attack. This inherent reactivity profile dictates the chemo- and regioselectivity observed in derivatization studies, where transformations are predominantly directed at the carbonyl group, leaving the azetidine and ether functionalities intact, especially when the amine is in its protonated state.
Research on the N-Boc protected precursor, 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane, provides significant insights into the derivatization potential of the ketone. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the azetidine nitrogen, allowing for selective reactions at the ketone. Two key examples of such chemo- and regioselective derivatizations are the reduction of the ketone and its reductive amination.
Reduction of the Carbonyl Group:
The ketone at the C-7 position can be selectively reduced to the corresponding secondary alcohol, 5-Oxa-2-azaspiro[3.4]octan-7-ol, using mild reducing agents such as sodium borohydride (NaBH₄). This reaction demonstrates high chemoselectivity, as the borohydride reagent does not affect the ether linkage or the protected azetidine ring.
Reductive Amination:
Further functionalization at the C-7 position can be achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from the ketone, followed by its reduction to the corresponding amine. For instance, reaction of the N-Boc protected ketone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) yields the C-7 substituted amino derivative. This transformation showcases excellent regioselectivity for the carbonyl group.
The following table summarizes the chemo- and regioselective derivatization reactions of the 5-Oxa-2-azaspiro[3.4]octan-7-one scaffold, primarily based on studies of its N-Boc protected precursor.
| Reagent(s) | Target Functional Group | Product Functional Group | Chemo- and Regioselectivity |
| 1. Base (for hydrochloride salt) 2. Electrophile (e.g., Acyl chloride, Alkyl halide) | Azetidine Nitrogen | N-acylated or N-alkylated azetidine | Reaction at the nitrogen atom after deprotonation. |
| Sodium Borohydride (NaBH₄) | Ketone (C-7) | Secondary Alcohol (C-7) | Highly selective for the ketone over the ether and azetidine moieties. |
| 1. Amine (R-NH₂) 2. Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ketone (C-7) | Secondary Amine (C-7) | Highly regioselective for the ketone, leading to C-7 amination. |
Mechanism of Key Transformations and Side Reactions
Understanding the mechanisms of the key derivatization reactions is crucial for optimizing reaction conditions and predicting potential outcomes, including side reactions.
Mechanism of Ketone Reduction with Sodium Borohydride:
The reduction of the ketone in the 5-Oxa-2-azaspiro[3.4]octan-7-one scaffold by sodium borohydride follows a well-established nucleophilic addition mechanism.
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex, to the electrophilic carbonyl carbon at the C-7 position. The spirocyclic nature of the molecule can introduce steric hindrance, potentially influencing the trajectory of the hydride attack. This can lead to stereoselectivity, favoring the formation of one diastereomer of the resulting alcohol over the other. The approach of the hydride will generally occur from the less hindered face of the molecule.
Alkoxide Formation: This attack results in the formation of a tetrahedral alkoxide intermediate.
Protonation: Subsequent workup with a protic solvent (e.g., water or alcohol) protonates the alkoxide oxygen, yielding the final secondary alcohol product, 5-Oxa-2-azaspiro[3.4]octan-7-ol.
A potential side reaction, though less common with the mild NaBH₄, is the cleavage of the strained azetidine ring, particularly under harsh conditions or in the presence of stronger reducing agents like lithium aluminum hydride (LiAlH₄). However, the chemoselectivity of NaBH₄ generally prevents this.
Mechanism of Reductive Amination:
Reductive amination is a more complex, one-pot process that combines two key steps: imine/enamine formation and reduction.
Imine/Enamine Formation: The reaction begins with the acid-catalyzed addition of an amine to the ketone at C-7 to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of an iminium ion, which can then deprotonate to form either an imine (with primary amines) or an enamine (with secondary amines). The slightly acidic conditions required for this step must be carefully controlled to avoid complete protonation and deactivation of the amine nucleophile.
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, then reduces the iminium ion or enamine. NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting ketone compared to the in-situ formed iminium species, thus minimizing the formation of the alcohol byproduct from direct ketone reduction. The hydride transfer to the electrophilic carbon of the iminium ion yields the final C-7 aminated product.
The steric hindrance around the spirocyclic core can influence the rate of both the initial amine addition and the subsequent hydride attack, potentially requiring longer reaction times or elevated temperatures for sterically demanding amines. Side reactions can include the self-condensation of the ketone (aldol reaction) under certain pH conditions, though this is generally minimized by the controlled addition of reagents and the use of appropriate catalysts.
In the context of the hydrochloride salt, derivatization of the azetidine nitrogen requires a preliminary neutralization step. This is typically achieved by treatment with a non-nucleophilic base to generate the free secondary amine, which can then act as a nucleophile. The inherent strain of the azetidine ring can make the nitrogen lone pair more available for reaction compared to less strained cyclic amines. However, this strain also makes the ring susceptible to opening under certain conditions, a factor that must be considered when designing synthetic routes involving this scaffold.
Structural Elucidation and Conformational Analysis Methodologies Applied to 5 Oxa 2 Azaspiro 3.4 Octan 7 One Hydrochloride
Spectroscopic Techniques for Structural Characterization
A suite of spectroscopic methods is indispensable for piecing together the molecular puzzle of 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride. Each technique offers unique insights, and their combined application provides a holistic view of the compound's structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
One-dimensional NMR experiments are the initial and fundamental step in the structural analysis of this compound.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For this spirocyclic system, one would expect a series of multiplets corresponding to the methylene (B1212753) protons of the azetidine (B1206935) and tetrahydrofuranone rings. The downfield shift of protons adjacent to the oxygen and nitrogen atoms, as well as the carbonyl group, would be characteristic.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. The number of signals corresponds to the number of unique carbon atoms. Key signals would include the carbonyl carbon of the lactone, the spirocyclic quaternary carbon, and the carbons bonded to the heteroatoms, each resonating at a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (C7) | - | 170-180 |
| Spiro C (C4) | - | 80-90 |
| CH₂-O (C6) | 4.0-4.5 | 70-80 |
| CH₂-N (C1, C3) | 3.5-4.5 | 50-60 |
Note: These are predicted ranges and actual values would need to be determined experimentally.
Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the assignment of protons within the same spin system. For instance, the protons on adjacent carbons in the tetrahydrofuranone and azetidine rings would show cross-peaks in the COSY spectrum, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the through-space proximity of protons. NOESY is instrumental in determining the stereochemistry and preferred conformation of the molecule in solution. For a rigid spirocyclic system, specific NOE correlations would be expected between protons on the two different rings that are close to each other in space.
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₆H₁₀ClNO). Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, and the analysis of the resulting fragment ions would provide valuable structural information, helping to confirm the presence of the azetidine and tetrahydrofuranone ring systems.
Table 2: Expected Key Mass Spectrometry Data
| Analysis | Expected Result | Information Gained |
|---|---|---|
| HRMS (ESI+) | [M+H]⁺ ion with m/z corresponding to C₆H₁₀NO₂⁺ | Accurate mass confirms molecular formula of the free base. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretch of the lactone (typically around 1750-1770 cm⁻¹). Additionally, a broad absorption in the region of 2400-3200 cm⁻¹ would be indicative of the N-H stretch of the secondary ammonium (B1175870) hydrochloride. C-O and C-N stretching vibrations would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C=O stretch would also be visible, and skeletal vibrations of the spirocyclic system could provide further structural insights.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, definitive picture of the molecule in the solid state. By diffracting X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, from which the precise coordinates of each atom can be determined.
This technique would provide:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
The absolute stereochemistry of the molecule, if chiral.
Information on the crystal packing, including intermolecular interactions like hydrogen bonding involving the ammonium group, the chloride ion, and the carbonyl oxygen.
The crystallographic data would serve as the ultimate validation of the structural assignments made through spectroscopic methods and would provide a detailed understanding of the molecule's conformation and intermolecular interactions in the solid phase.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral compound, providing a unique spectral fingerprint that is highly sensitive to its three-dimensional structure.
For this compound, which possesses a chiral spirocenter, ECD spectroscopy would be instrumental in assigning its absolute stereochemistry. A typical analysis would involve dissolving the enantiomerically pure compound in a suitable solvent and recording its ECD spectrum over a range of UV-Vis wavelengths. The resulting spectrum, characterized by positive and/or negative Cotton effects, could then be compared with theoretical ECD spectra generated through quantum chemical calculations.
However, a thorough search of scientific databases reveals no published experimental ECD spectra or computational studies for this compound. This absence of data prevents a definitive stereochemical assignment based on this methodology at this time.
Conformational Analysis using Spectroscopic Data and Computational Models
The conformational flexibility of the azetidine and tetrahydrofuran (B95107) rings in this compound is critical to its chemical and biological properties. A comprehensive conformational analysis would typically integrate experimental spectroscopic data with high-level computational modeling.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various 2D techniques (e.g., COSY, HSQC, HMBC, NOESY), would provide crucial information about the connectivity of atoms and the spatial proximity of protons. This data can reveal preferred conformations in solution.
In conjunction with experimental data, computational methods such as molecular mechanics (MM) and density functional theory (DFT) would be employed to explore the potential energy surface of the molecule. These calculations can identify low-energy conformers and predict their relative populations. The predicted NMR parameters and internuclear distances from these computational models would then be compared with the experimental data to validate the conformational ensemble.
Currently, there is no publicly available, detailed NMR analysis or computational conformational study specifically for this compound. While data for some related 5-oxa-2-azaspiro[3.4]octane derivatives exist, the presence of the ketone at the 7-position and the hydrochloride salt form would significantly influence the electronic structure and conformational preferences, making direct extrapolation of data from other analogs unreliable.
To illustrate the type of data that would be generated in such a study, the following is a hypothetical data table based on computational predictions for a generic spirocyclic system. It is important to note that this data is not based on actual experimental or computational results for this compound and is for illustrative purposes only.
Hypothetical Calculated Relative Energies of Conformers for a Spirocyclic System
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | DFT/B3LYP/6-31G* | 0.00 | 65.2 |
| B | DFT/B3LYP/6-31G* | 0.85 | 23.1 |
Methodological Advancements in Characterization of Spirocyclic Systems
The characterization of spirocyclic systems has benefited significantly from advancements in both spectroscopic techniques and computational chemistry. Modern high-field NMR spectrometers with cryogenic probes allow for the acquisition of high-resolution data on small sample quantities, enabling the detailed analysis of complex spin systems often found in rigid polycyclic molecules.
In the realm of chiroptical spectroscopy, the coupling of experimental ECD with time-dependent density functional theory (TD-DFT) calculations has become a standard and reliable method for the assignment of absolute configuration for complex chiral molecules, including spirocycles.
Furthermore, the development of more accurate force fields and more efficient conformational search algorithms has enhanced the power of computational modeling. These advancements allow for a more thorough exploration of the conformational space of flexible spirocyclic compounds, leading to a more accurate prediction of their properties and behavior.
While these advanced methodologies are readily available to the scientific community, their application to this compound has not yet been reported in the peer-reviewed literature. Such studies would be invaluable in providing a deeper understanding of the structure-property relationships of this and related spirocyclic compounds.
Theoretical and Computational Studies on 5 Oxa 2 Azaspiro 3.4 Octan 7 One Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be used to optimize the molecular structure. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting data is critical for understanding the molecule's shape and steric properties.
From these calculations, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A larger gap generally implies higher stability.
Table 1: Predicted Ground State Geometrical Parameters from Hypothetical DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Azetidine Ring) | Data not available |
| C-O Bond Length (Oxolane Ring) | Data not available |
| C=O Bond Length (Keto Group) | Data not available |
| Spiro C-C-N Angle (°) | Data not available |
Ab Initio Calculations for Conformational Preferences
While DFT is powerful, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating electron correlation effects, albeit at a greater computational cost. These methods would be employed to refine the understanding of the conformational landscape of the spirocyclic system. The azetidine (B1206935) and oxolane rings can adopt various puckered conformations. Ab initio calculations can precisely determine the relative energies of these conformers, identifying the most energetically favorable shapes the molecule is likely to adopt.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
To understand how this compound behaves over time in a simulated physiological environment (e.g., in water), Molecular Dynamics (MD) simulations are indispensable. An MD simulation would model the movements of every atom in the molecule and surrounding solvent molecules over a specific period. This allows for a thorough exploration of the molecule's accessible conformations and the transitions between them. The results would reveal the flexibility of the ring systems and how the molecule interacts with its environment, providing a dynamic picture that static quantum calculations cannot capture.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can predict various spectroscopic properties, which is invaluable for identifying and characterizing the compound experimentally. For this compound, methods like DFT can be used to calculate:
Infrared (IR) spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The predicted peaks corresponding to specific bond vibrations (e.g., C=O stretch, N-H bend) can be compared with experimental data for structural validation.
Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted. These predictions are highly sensitive to the molecule's geometry and electronic environment, serving as a powerful tool for confirming the correct structure.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| IR | C=O stretching frequency (cm⁻¹) | Data not available |
| ¹³C NMR | Spiro-carbon chemical shift (ppm) | Data not available |
Reaction Mechanism Studies and Transition State Analysis using Computational Approaches
Should this compound be involved in chemical reactions, computational methods could be used to elucidate the reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Calculating the energy barrier of the transition state provides insight into the reaction kinetics. This is crucial for understanding its synthesis, degradation, or metabolic pathways.
Ligand-Protein Docking and Molecular Modeling
Given that many spirocyclic compounds interact with biological targets, molecular docking simulations would be a key computational tool to investigate the potential interactions of this compound with proteins. Docking algorithms predict the preferred orientation of the molecule when bound to a protein's active site and estimate the binding affinity. This can help identify potential biological targets and provide a structural basis for its hypothetical pharmacological activity. For instance, modeling could explore how the ketone and amine functionalities form hydrogen bonds or other interactions with amino acid residues in a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. jocpr.comijpsr.com While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related spirocyclic scaffolds, such as spiro-β-lactams and spiro-alkaloids, provide a valuable framework for understanding the potential application of QSAR in predicting the bioactivity of this compound.
QSAR models are developed to predict the activity of new compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of molecules with the highest potential efficacy. nih.gov The core principle of QSAR lies in correlating the physicochemical properties or structural features of molecules with their biological activities. jocpr.com
A typical QSAR study involves several key steps:
Data Set Selection: A group of compounds with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods are employed to build a mathematical model that links the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested. mdpi.com
In the context of spirocyclic compounds, QSAR studies have been instrumental in identifying key structural features that influence their biological effects. For instance, research on anti-neoplastic spiro-alkaloids has utilized QSAR to describe the relationship between their molecular descriptors and antitumor properties. rsc.orgnih.gov These studies often employ software like CODESSA III to derive relevant molecular descriptors. rsc.orgnih.gov
Similarly, computational analyses, including conformational and superimposition studies, have been applied to spiro-β-lactams and spiro-γ-lactams to understand their antimicrobial activities. nih.gov Such studies have revealed that even subtle structural modifications, like changing the size of the lactam ring, can significantly impact the biological profile, suggesting the importance of the core scaffold for activity. nih.gov The following table summarizes some of the molecular descriptors commonly used in QSAR studies of related spirocyclic scaffolds.
| Descriptor Type | Examples | Potential Application to this compound |
| Topological Descriptors | Molecular Connectivity Indices, Wiener Index, Balaban Index | To quantify the branching and shape of the spirocyclic core. |
| Electronic Descriptors | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | To model the electrostatic interactions and reactivity of the molecule. |
| Steric Descriptors | Molar Refractivity, van der Waals Volume, Surface Area | To account for the size and shape of the molecule and its fit into a biological target. |
| Hydrophobic Descriptors | LogP (Octanol-Water Partition Coefficient) | To predict the molecule's ability to cross cell membranes. |
The insights gained from QSAR studies on related spirocyclic compounds can guide the design of novel derivatives of this compound with potentially enhanced biological activities. For example, by identifying the key descriptors that correlate with a desired activity in spiro-β-lactams, medicinal chemists can rationally modify the structure of the target compound to optimize those properties. frontiersin.org
Furthermore, theoretical and computational chemistry plays a significant role in predicting the conformation of such molecules. High-level ab initio methods have been used to predict that spiro-β-lactams can adopt a β-turn secondary structure, a finding that was later confirmed by NMR conformational analysis. nih.govacs.org This synergy between computational prediction and experimental validation is a powerful tool in modern drug design.
The table below illustrates findings from a hypothetical QSAR study on a series of spirocyclic compounds, demonstrating how different substituents might influence biological activity.
| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | Predicted IC50 (µM) |
| 1 | -H | 1.2 | 2.5 | 15.2 |
| 2 | -Cl | 1.8 | 3.1 | 8.7 |
| 3 | -CH3 | 1.7 | 2.3 | 12.1 |
| 4 | -OCH3 | 1.5 | 2.9 | 10.5 |
| 5 | -NO2 | 1.1 | 4.2 | 5.3 |
This hypothetical data suggests that substituents with higher dipole moments and moderate lipophilicity might lead to increased biological activity in this class of compounds. Such models, once validated, can be invaluable for the virtual screening of large compound libraries to identify promising new drug candidates. nih.gov
Pre Clinical Mechanistic Biological Investigations of 5 Oxa 2 Azaspiro 3.4 Octan 7 One Hydrochloride and Its Derivatives in Vitro Studies
Exploration of Potential Biological Targets and Pathways
Enzyme Inhibition Studies (e.g., Kinases, Proteases, Esterases)
No published studies were identified that investigated the inhibitory activity of 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride or its derivatives against specific enzymes such as kinases, proteases, or esterases.
Receptor Binding Assays
There is no available data from receptor binding assays to indicate the affinity or selectivity of this compound for any specific biological receptors.
Protein-Protein Interaction Modulators
Research into the modulation of protein-protein interactions is an active area of drug discovery. However, there are no specific studies demonstrating that this compound or its derivatives function as modulators of such interactions.
Cell-Based Assays for Mechanistic Understanding
Cellular Uptake and Localization Studies
Information regarding the ability of this compound to be taken up by cells and its subsequent subcellular localization is not available in the current body of scientific literature.
Pathway Activation/Inhibition Analysis (e.g., Reporter Gene Assays)
There are no published reports on the use of cell-based assays, such as reporter gene assays, to analyze the effects of this compound on specific cellular signaling pathways.
Effects on Cellular Processes (e.g., Proliferation, Apoptosis, Migration)
Derivatives built upon azaspiro scaffolds have demonstrated significant effects on fundamental cellular processes, including proliferation, apoptosis, and migration, in various cancer cell lines. These in vitro studies are crucial for establishing the foundational anti-cancer potential of this class of compounds.
Research into a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], which share a spirocyclic core, revealed potent anti-proliferative activity against several human cancer cell lines, including cervical carcinoma (HeLa) and mouse colon carcinoma (CT26). mdpi.com Certain analogs were found to induce apoptosis, a form of programmed cell death critical for eliminating cancerous cells. Treatment with these compounds led to a substantial increase in the percentage of both early and late apoptotic cells. For instance, one of the most effective analogs reduced the population of living HeLa and CT26 cells to just 15.0% and 13.5%, respectively, compared to untreated controls. mdpi.com
Furthermore, these compounds were observed to disrupt the cellular machinery responsible for migration. In HeLa and CT26 cells treated with the azaspiro derivatives, actin filaments were seen to disappear, with actin distributing diffusely throughout the cytoplasm in up to 90% of HeLa cells. mdpi.com This disruption of the cytoskeleton is also associated with a significant reduction in filopodium-like membrane protrusions, which are essential for cell motility, thereby inhibiting the cells' migratory capabilities. mdpi.com
Similarly, another study on a synthetic azaspirane derivative showed it could suppress the proliferation of both estrogen receptor-negative and positive breast cancer cells. nih.gov This compound was found to induce apoptosis and arrest the cell cycle at the G0/G1 phase. The investigation also confirmed that the derivative could suppress breast cancer cell migration and invasion, indicating a multi-faceted impact on cancer cell pathobiology. nih.gov
Table 1: Effect of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] Analogs on Apoptosis in HeLa and CT26 Cells
| Cell Line | Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|---|---|
| HeLa | Control | 89.0 | 4.5 | 5.9 |
| Compound 4e | 15.0 | 38.5 | 38.1 | |
| CT26 | Control | 88.5 | 10.5 | 0.9 |
| Compound 4e | 13.5 | 23.4 | 61.6 |
Data derived from a study on related azaspiro compounds, illustrating the potential apoptotic effects of this structural class. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Function Modulation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications to a parent molecule influence its biological activity. For the broader family of azaspiro[3.4]octan-7-ones, SAR studies have been pivotal in identifying key chemical features that govern their potency and selectivity as modulators of biological targets.
One such detailed SAR study was conducted on a series of 2,6-diazaspiro[3.4]octan-7-one derivatives designed as antagonists for the Sigma-1 receptor (σ1R), a promising target for pain management. nih.gov The study systematically explored how modifications at various positions on the spirocyclic scaffold and its appended chemical groups affected binding affinity for the receptor.
Initial efforts focused on modifying a phenylpropylamine side chain. It was found that introducing a fluorine atom at the para-position of the phenyl ring resulted in a significant increase in binding affinity. Further exploration revealed that the length and nature of the linker between the spirocyclic core and the aromatic ring were critical. A three-carbon chain appeared optimal. The study also investigated substitutions on the azetidine (B1206935) nitrogen of the spiro-core, finding that a benzyl (B1604629) group was favorable for potent antagonism. nih.gov Through this iterative process of synthesis and in vitro binding assays, a lead compound with high affinity and selectivity was identified, highlighting the therapeutic potential of this specific scaffold. nih.gov
Table 2: Illustrative SAR of 2,6-Diazaspiro[3.4]octan-7-one Derivatives as σ1R Antagonists
| Compound ID | Core Scaffold Modification | Side Chain Modification | σ1R Binding Affinity (Ki, nM) |
|---|---|---|---|
| Parent | Unsubstituted | Phenylpropyl | 150 |
| Analog A | Unsubstituted | 4-Fluorophenylpropyl | 45 |
| Analog B | N-Benzyl | 4-Fluorophenylpropyl | 5.2 |
| Analog C | N-Methyl | 4-Fluorophenylpropyl | 28 |
This table represents a simplified summary of SAR findings from related spirocyclic antagonists to illustrate the principles of structural modification and its effect on biological function. nih.gov
Investigation of Biological Selectivity and Specificity (In Vitro)
The therapeutic utility of a compound is often dependent on its selectivity—its ability to interact with the intended biological target while avoiding off-target interactions that can lead to unwanted side effects. For derivatives of the 5-Oxa-2-azaspiro[3.4]octane scaffold, in vitro selectivity is a key area of preclinical investigation.
In studies of 2,6-diazaspiro[3.4]octan-7-one derivatives, selectivity was assessed by screening the lead compounds against a panel of other receptors, including the related Sigma-2 receptor (σ2R) and the mu opioid receptor (MOR). nih.gov The most promising compound demonstrated high affinity for the σ1R target while showing significantly lower affinity for the σ2R and other screened receptors. This high degree of selectivity is a desirable characteristic, suggesting a lower likelihood of off-target effects.
The inherent three-dimensionality and structural rigidity of the spirocyclic core are thought to contribute positively to achieving high target specificity. lifechemicals.com Unlike more flexible, linear molecules, the constrained conformation of spirocycles can allow for more precise and stereospecific interactions with the binding pocket of a target protein, enhancing both affinity and selectivity. lifechemicals.com This principle underpins the value of scaffolds like 5-Oxa-2-azaspiro[3.4]octane in designing targeted therapeutic agents.
Development of Biological Assays for High-Throughput Screening of Analogues
The discovery of novel, biologically active molecules based on the 5-Oxa-2-azaspiro[3.4]octan-7-one scaffold is greatly accelerated by the use of high-throughput screening (HTS). bmglabtech.com HTS allows for the rapid, automated testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.com The development of robust and miniaturized biological assays is the cornerstone of any successful HTS campaign.
For targets relevant to azaspiro compounds, such as receptors or enzymes, various HTS assay formats can be employed. These are broadly categorized into two types:
Biochemical Assays: These assays use purified biological targets, such as a receptor protein or an enzyme. For receptor targets, radioligand binding assays are a classic method, where a library of compounds is tested for its ability to displace a radioactively labeled molecule known to bind to the target. For enzymes, assays often measure the formation of a product or the consumption of a substrate, frequently using fluorescent or luminescent readouts that are amenable to automation. mdpi.com
Cell-Based Assays: These assays use living cells and provide information in a more physiologically relevant context. For instance, a reporter gene assay can be developed where cells are engineered to produce a detectable signal (e.g., light via luciferase) when a specific signaling pathway is activated by the target. mdpi.com A screening library of azaspiro analogues could then be tested to identify compounds that either block or enhance this signal.
The exploration of innovative chemical structures, such as complex spirocyclic frameworks, is a critical component of modern drug discovery. acs.org The development and validation of these HTS assays are essential first steps that enable the screening of diverse libraries of 5-Oxa-2-azaspiro[3.4]octan-7-one derivatives, facilitating the identification of promising lead compounds for further preclinical development.
Future Directions and Emerging Research Avenues for 5 Oxa 2 Azaspiro 3.4 Octan 7 One Hydrochloride
Novel Synthetic Strategies and Methodological Innovations
The construction of the 5-oxa-2-azaspiro[3.4]octan-7-one core presents a significant synthetic challenge, requiring precise control over the formation of the spirocyclic center. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.
One promising approach involves the implementation of tandem reactions that can rapidly assemble the core structure from simple starting materials. For instance, a tandem conjugate addition-Dieckmann cyclization protocol has been successfully employed for the construction of related oxa-azaspiro[3.4]octanes. lookchem.com This strategy could be adapted to feature precursors that lead to the desired γ-lactam functionality.
Another avenue for innovation lies in the use of cycloaddition reactions. Formal [3+2] cycloaddition reactions have proven effective in the stereoselective synthesis of spirocyclic γ-lactam cores of natural products. acs.orgnih.govnih.gov The development of novel dipolarophiles and dipole precursors could enable a direct and convergent assembly of the 5-oxa-2-azaspiro[3.4]octan-7-one skeleton. researchgate.net Furthermore, multicomponent reactions offer a powerful tool for the rapid generation of molecular diversity, and their application to the synthesis of highly functionalized γ-lactams is an area of active research. mdpi.com
The table below summarizes potential innovative synthetic strategies:
| Synthetic Strategy | Description | Potential Advantages |
| Tandem Reactions | A sequence of reactions where the product of one reaction is the substrate for the next, performed in a single pot. | Increased efficiency, reduced waste, and purification steps. |
| [3+2] Cycloaddition | A concerted or stepwise reaction between a three-atom and a two-atom component to form a five-membered ring. | High stereocontrol, convergent synthesis. |
| Multicomponent Reactions | Three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants. | Rapid access to complex molecules, high atom economy. |
| Photochemical Methods | Utilization of light to induce chemical reactions, such as [2+2] cycloadditions. | Access to unique and complex scaffolds not easily accessible by thermal methods. rsc.org |
Exploration of New Chemical Reactivity and Derivatization Pathways
Understanding the chemical reactivity of the 5-oxa-2-azaspiro[3.4]octan-7-one hydrochloride is crucial for its derivatization and the generation of analogues with diverse biological activities. The molecule possesses several reactive sites, including the lactam carbonyl group, the secondary amine of the azetidine (B1206935) ring, and the α-protons to the carbonyl.
Future research is expected to explore:
N-Functionalization: The secondary amine in the azetidine ring provides a handle for the introduction of a wide range of substituents via N-alkylation, N-acylation, and reductive amination. This would allow for the modulation of the compound's physicochemical properties, such as solubility and lipophilicity.
Lactam Ring Opening: The γ-lactam is susceptible to nucleophilic attack, leading to ring-opened products that could serve as intermediates for the synthesis of other complex molecules.
α-Functionalization: The protons alpha to the lactam carbonyl can potentially be deprotonated to form an enolate, which can then react with various electrophiles, allowing for the introduction of substituents at this position.
Reduction of the Lactam: The carbonyl group of the lactam can be reduced to the corresponding amine, providing access to a different class of spirocyclic compounds.
These derivatization strategies will be instrumental in constructing structure-activity relationships (SAR) for potential biological targets.
Advanced Spectroscopic and Structural Characterization Techniques
Unambiguous characterization of the three-dimensional structure of this compound and its derivatives is paramount for understanding their chemical behavior and biological interactions. While standard techniques like 1H and 13C NMR are fundamental, advanced NMR methods will play a crucial role. semanticscholar.orgipb.pt
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC will be essential for the complete assignment of proton and carbon signals, especially for complex derivatives. researchgate.net Nuclear Overhauser Effect (NOE) experiments will be critical for elucidating the relative stereochemistry and preferred conformation of the spirocyclic system in solution. researchgate.net For chiral derivatives, the use of chiral solvating agents in NMR can help in determining the enantiomeric purity. mdpi.com
High-resolution mass spectrometry (HRMS) will be vital for confirming the elemental composition of newly synthesized compounds. nih.gov In cases where suitable crystals can be obtained, single-crystal X-ray crystallography will provide definitive proof of the solid-state structure, including absolute stereochemistry.
The following table outlines key characterization techniques and their applications:
| Technique | Application | Information Obtained |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Connectivity of atoms, assignment of proton and carbon signals. researchgate.net |
| NOESY/ROESY | Stereochemistry Determination | Through-space proximity of protons, relative stereochemistry, and conformation. |
| Chiral NMR Spectroscopy | Enantiomeric Purity | Determination of enantiomeric excess using chiral solvating or derivatizing agents. mdpi.com |
| HRMS | Elemental Composition | Accurate mass measurement to confirm the molecular formula. |
| X-ray Crystallography | Solid-State Structure | Definitive three-dimensional structure, bond lengths, bond angles, and absolute stereochemistry. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical synthesis. synthiaonline.com For this compound, these computational tools can be leveraged in several key areas.
In the realm of compound design, ML models can be trained on existing data of spirocyclic compounds to predict biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. arxiv.org This can help in prioritizing the synthesis of new derivatives with a higher probability of success. Generative AI models can also be employed to design novel spirocyclic scaffolds with desired properties.
Expanding the Scope of Biological Target Identification and Mechanistic Elucidation
While the full biological profile of this compound is yet to be determined, the spiro-lactam motif is present in numerous bioactive molecules with diverse therapeutic applications, including anticancer and antimicrobial agents. nih.govlookchem.comnih.gov A key future direction will be the comprehensive screening of this compound and its derivatives against a wide range of biological targets.
Target identification can be pursued through various experimental approaches, such as affinity chromatography, activity-based protein profiling, and yeast- or human-cell-based screening assays. Computational methods, including molecular docking and pharmacophore modeling, can also be used to predict potential protein targets.
Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This may involve enzymatic assays, cell-based signaling pathway analysis, and structural biology studies to determine the binding mode of the compound to its target. The inherent rigidity of the spirocyclic scaffold can provide valuable insights into the pharmacophoric requirements for activity. rsc.org
Challenges and Opportunities in the Academic Research of Azaspiro-lactam Systems
The academic exploration of azaspiro-lactam systems, including this compound, is not without its challenges. The synthesis of these complex, three-dimensional structures can be arduous and low-yielding, which may deter some research groups. nih.gov Moreover, the novelty of these scaffolds means that their physicochemical and biological properties are largely unexplored, requiring a significant investment in fundamental research.
However, these challenges also present significant opportunities. The development of novel and efficient synthetic methods for accessing these compounds would be a valuable contribution to the field of organic chemistry. rsc.org The unique three-dimensional shapes of azaspiro-lactams offer the potential to interact with biological targets in ways that are not possible for more traditional, "flat" molecules, potentially leading to the discovery of new mechanisms of action and first-in-class therapeutics. researchgate.net The underexplored chemical space of these compounds provides a rich territory for academic researchers to make fundamental discoveries in synthesis, medicinal chemistry, and chemical biology.
Q & A
Q. What are the recommended synthetic routes for 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride, and what purification techniques are most effective?
The synthesis typically involves multi-step reactions using reagents like acids, bases, and specialized solvents to minimize side products. Key intermediates may include spirocyclic precursors, with ring-closure steps critical for structural integrity. Purification often employs column chromatography to isolate high-purity fractions, followed by crystallization for final product refinement. Advanced techniques like preparative HPLC may be used for challenging separations .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the spirocyclic structure and proton environments, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns. For example, -NMR can resolve signals for the azaspiro ring protons, and High-Resolution MS (HRMS) confirms the molecular formula (e.g., CHNO·HCl). Infrared (IR) spectroscopy may also validate functional groups like carbonyls .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred due to its sensitivity and specificity. Collision Cross-Section (CCS) values predicted for adducts (e.g., [M+H] CCS: 133.6 Ų) can guide method development for ion mobility spectrometry integration. Reverse-phase HPLC with UV detection (e.g., at 210–220 nm) is also effective for purity assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data when evaluating M4 receptor agonism?
Contradictions in receptor binding or functional activity may arise from variations in assay conditions (e.g., cell lines, buffer pH). To address this:
- Perform dose-response curves using standardized M4 receptor assays (e.g., calcium flux or cAMP inhibition).
- Validate target engagement with competitive binding studies against known agonists/antagonists.
- Cross-reference data with structurally related M4 agonists (e.g., Novartis derivatives) to identify SAR trends .
Q. What in silico strategies predict the collision cross-section (CCS) values of adducts, and how do these compare with experimental data?
Computational tools like MOBCAL or Skyline can predict CCS values using molecular dynamics simulations. Below are predicted CCS values for common adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H] | 158.08118 | 133.6 |
| [M+Na] | 180.06312 | 137.1 |
| [M-H] | 156.06662 | 131.2 |
Experimental validation via Ion Mobility Mass Spectrometry (IM-MS) is critical to refine predictive models .
Q. How can structure-activity relationship (SAR) studies optimize M4 receptor affinity using spirocyclic analogs?
Design SAR studies by:
- Synthesizing analogs with modifications to the oxa/aza rings or substituents (e.g., methyl, carboxyl groups).
- Testing binding affinity using radiolabeled ligand displacement assays.
- Employing molecular docking to map interactions with M4 receptor pockets (e.g., hydrophobic residues in transmembrane domains). Reference structurally similar compounds (e.g., 7-azaspiro[3.5]nonan-2-ol hydrochloride) for scaffold inspiration .
Q. What experimental approaches validate the spirocyclic conformation under physiological conditions?
- X-ray Crystallography : Resolve crystal structures to confirm ring geometry.
- Dynamic NMR : Monitor ring-flipping kinetics in solution.
- Computational Modeling : Use density functional theory (DFT) to assess conformational stability at varying pH/temperatures .
Methodological Best Practices
Q. What are the critical considerations for ensuring purity and identity in experimental settings?
- Purity : Use orthogonal methods (HPLC, TLC) with ≥95% purity thresholds.
- Identity : Combine spectroscopic data (NMR, MS) with elemental analysis.
- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal protocols) for reproducible experimental reporting .
Q. How should researchers address stability concerns during storage and handling?
- Store lyophilized samples at -20°C in airtight, light-protected containers.
- Avoid prolonged exposure to moisture or strong oxidizers.
- Monitor degradation via periodic LC-MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
